molecular formula C12H24N2O2 B15272811 tert-butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate

tert-butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate

Cat. No.: B15272811
M. Wt: 228.33 g/mol
InChI Key: PLLIFPFHFHXRNX-UHFFFAOYSA-N
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Description

tert-Butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate is a carbamate-protected pyrrolidine derivative featuring a 3,4-dimethyl substitution on the pyrrolidine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of small-molecule scaffolds for drug discovery. Its tert-butyl carbamate (Boc) group protects the amine functionality during multi-step syntheses, enabling selective deprotection under mild acidic conditions. The 3,4-dimethyl substitution introduces steric and electronic modifications that influence reactivity, solubility, and interactions with biological targets .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-9-6-13-7-12(9,5)8-14-10(15)16-11(2,3)4/h9,13H,6-8H2,1-5H3,(H,14,15)

InChI Key

PLLIFPFHFHXRNX-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC1(C)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies .

Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. It is also used in the development of new biochemical assays .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs targeting specific enzymes and receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
tert-Butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate (Target Compound) 3,4-dimethylpyrrolidine, Boc-protected amine C12H24N2O2 228.3 High steric bulk; versatile scaffold for APIs
tert-Butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate 4,4-dimethylpyrrolidine C12H24N2O2 228.3 Altered ring strain; potential chiral effects
tert-Butyl N-[(pyrrolidin-3-yl)methyl]carbamate Unsubstituted pyrrolidine C10H20N2O2 200.3 Reduced steric hindrance; lower lipophilicity
tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate 4,4-difluoropyrrolidine C9H16F2N2O2 234.2 Enhanced electronegativity; improved bioavailability
tert-Butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate 3-methyl-5-oxopyrrolidine C10H18N2O3 214.3 Polar ketone group; impacts metabolic stability
tert-Butyl N-(1-benzoyl-3-methyl-pyrrolidin-3-yl)carbamate 1-benzoyl-3-methylpyrrolidine C17H24N2O3 304.4 Increased lipophilicity; potential CNS activity

Key Research Findings

Steric and Electronic Effects
  • 3,4-Dimethyl vs. 4,4-Dimethyl Analogs : The 3,4-dimethyl substitution (target compound) introduces axial chirality and greater steric hindrance compared to the 4,4-dimethyl analog. This difference may influence enantioselective synthesis and receptor binding in drug candidates .
  • Fluorinated Derivatives: The 4,4-difluoro analog (CAS 2199214-47-4) exhibits higher electronegativity, which can enhance membrane permeability and metabolic resistance compared to the non-fluorinated target compound .
Functional Group Impact
  • Benzoyl-Substituted Analog (CAS 2891598-79-9) : The benzoyl group elevates lipophilicity, making it suitable for central nervous system (CNS) targeting but may complicate synthetic purification steps .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling a pyrrolidine derivative with tert-butyl carbamate. For example, nucleophilic substitution under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents (DMF, THF) at 50–80°C is common . Yield optimization requires strict control of stoichiometry, moisture exclusion (via inert atmosphere), and catalyst selection. Impurities often arise from incomplete substitution or Boc-group cleavage; purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

Q. How can the stereochemistry of tert-butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate be confirmed using spectroscopic methods?

  • Methodological Answer : Stereochemical confirmation relies on:

  • 2D NMR (NOESY/ROESY) : Correlates spatial proximity of protons (e.g., pyrrolidine methyl groups and Boc-protected amine) to determine relative configuration .
  • X-ray crystallography : Provides absolute configuration but requires high-purity single crystals. For example, PharmaBlock Sciences resolved similar compounds via synchrotron radiation .
  • Optical rotation : Matches reported values for enantiopure analogs (if available) .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of tert-butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate, particularly under basic conditions?

  • Methodological Answer : Racemization at the pyrrolidine stereocenter is minimized by:

  • Low-temperature reactions (<0°C) to reduce kinetic energy and slow configurational inversion .
  • Non-polar solvents (e.g., toluene) that stabilize transition states less prone to racemization .
  • Chiral auxiliaries or catalysts : Enantioselective synthesis using chiral ligands (e.g., BINAP) in asymmetric hydrogenation steps .
    • Validation : Monitor enantiomeric excess (EE) via chiral HPLC or capillary electrophoresis .

Q. How does the tert-butyl carbamate (Boc) group influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : The Boc group:

  • Protects the amine : Prevents undesired coordination to Pd catalysts, enabling selective functionalization of other sites (e.g., halogenated pyridine/pyrrolidine rings) .
  • Modifies electronic effects : Electron-withdrawing carbamate stabilizes adjacent electrophilic centers, altering regioselectivity in Suzuki-Miyaura couplings .
    • Case Study : In a Pd(PPh₃)₄-mediated coupling, Boc-protected analogs showed 20% higher yields than unprotected amines due to reduced catalyst poisoning .

Q. What contradictions exist in reported biological activities of tert-butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition) arise from:

  • Enantiomer-specific activity : (R)- and (S)-isomers may exhibit 10–100x differences in potency .
  • Assay variability : Buffer pH, solvent (DMSO vs. aqueous), and cell-line specificity (e.g., HEK293 vs. HeLa) alter results .
    • Resolution : Use enantioselective synthesis and standardized bioassays (e.g., ATPase activity assays under controlled conditions) .

Data Contradiction Analysis

Q. Why do computational predictions of tert-butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate’s solubility conflict with experimental data?

  • Methodological Answer : Computational models (e.g., COSMO-RS) often underestimate hydrogen-bonding capacity of the carbamate group. Experimental validation via:

  • Hansen Solubility Parameters : Compare predicted vs. measured solubility in DMSO, ethanol, and water .
  • Dynamic Light Scattering (DLS) : Detects aggregation in aqueous buffers, which reduces apparent solubility .

Experimental Design Considerations

Q. How can isotopic labeling (e.g., ¹³C/¹⁵N) of tert-butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate enhance mechanistic studies in metabolic pathways?

  • Methodological Answer :

  • Synthesis : Introduce ¹³C at the carbamate carbonyl via labeled phosgene derivatives .
  • Tracing : Use LC-MS/MS to track metabolite formation in liver microsome assays, identifying degradation pathways (e.g., oxidative dealkylation) .

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